![molecular formula C14H23NO3 B1470103 (2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol CAS No. 1786649-50-0](/img/structure/B1470103.png)
(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol
説明
(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol, also known as 2,4-dimethoxybenzylamino-3-methylbutanol (DMBAMB), is a synthetic compound with a wide range of uses in scientific research. It has been used in a variety of applications, including biochemical and physiological studies, as well as in lab experiments. DMBAMB has been shown to possess several properties that make it an attractive option for researchers.
科学的研究の応用
DMBAMB has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. DMBAMB has also been used as a substrate for the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme phospholipase A2 (PLA2), which is involved in the release of fatty acids from cell membranes. Additionally, DMBAMB has been used as an inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of drugs and other chemicals.
作用機序
The exact mechanism of action of DMBAMB is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including COX-2, AChE, PLA2, and CYP450. It is thought to act by binding to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. Additionally, it is believed to act as an agonist of certain G-protein coupled receptors, which can lead to a variety of biological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMBAMB have been studied in several animal models. It has been shown to reduce inflammation in mice, as well as reduce the production of prostaglandins, which are involved in inflammation. Additionally, it has been shown to reduce pain in rats, as well as reduce the activity of the enzyme AChE in rats. It has also been shown to reduce the activity of the enzyme PLA2 in rats, as well as reduce the activity of the enzyme CYP450 in rats.
実験室実験の利点と制限
DMBAMB has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively inexpensive compared to other compounds. Additionally, it has a wide range of applications, making it a versatile option for researchers. However, there are some limitations to its use in lab experiments. It is not as stable as some other compounds, and it can be toxic in high concentrations. Additionally, it can be difficult to obtain in large quantities.
将来の方向性
The potential future directions for DMBAMB research are numerous. One potential direction is to further explore its use as an inhibitor of enzymes such as COX-2, AChE, PLA2, and CYP450. Additionally, further research could be conducted into its ability to act as an agonist of G-protein coupled receptors. Additionally, further research could be conducted into its ability to reduce inflammation and pain, as well as its potential therapeutic applications. Finally, further research could be conducted into its potential toxicity and other potential side effects.
特性
IUPAC Name |
(2S)-2-[(2,4-dimethoxyphenyl)methylamino]-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(2)13(9-16)15-8-11-5-6-12(17-3)7-14(11)18-4/h5-7,10,13,15-16H,8-9H2,1-4H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBDMUNVVNBWSJ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



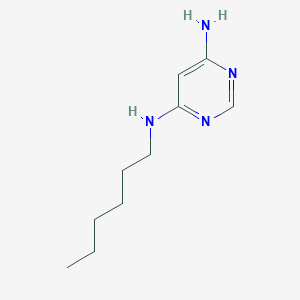
![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)
![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470022.png)
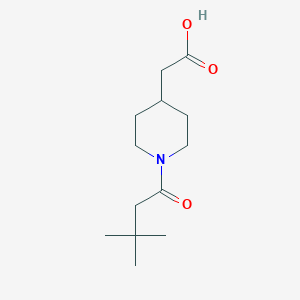

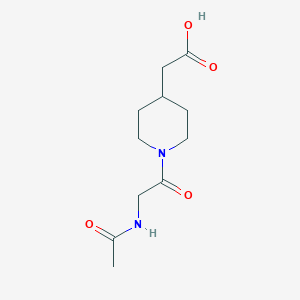
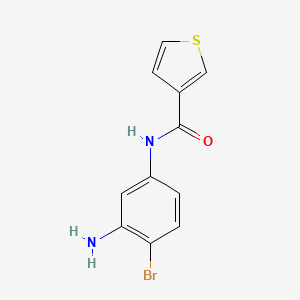


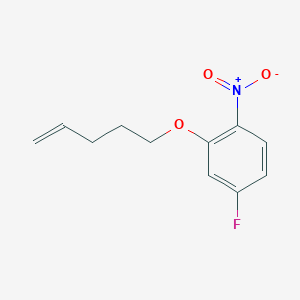

![1-[(3-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470036.png)

![1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470042.png)